3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
Description
3-Chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one is a heterocyclic compound featuring a 3,6-dihydropyridine (DHP) core substituted with a phenyl group at the 4-position. The propan-1-one moiety at the 1-position of the DHP ring includes a chlorine atom at the β-carbon (3-position).
Properties
IUPAC Name |
3-chloro-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c15-9-6-14(17)16-10-7-13(8-11-16)12-4-2-1-3-5-12/h1-5,7H,6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNWSWLMAIPERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, anticancer properties, and other pharmacological effects based on diverse research findings.
- Molecular Formula : C15H15ClN2O
- Molecular Weight : 274.75 g/mol
- CAS Number : 536760-29-9
Anticancer Activity
Research indicates that derivatives of 3-chloro-1-(4-phenyl-3,6-dihydropyridin) exhibit notable anticancer properties. A study demonstrated that compounds with similar structures showed inhibition of growth in various cancer cell lines, including breast carcinoma (MCF-7) and liver carcinoma (HepG2) cells. The compound's structure suggests a potential mechanism involving disruption of cell cycle progression and induction of apoptosis.
| Cell Line | Compound Concentration (μM) | EC50 Value (μM) | Reference |
|---|---|---|---|
| MCF-7 | 10 - 100 | 8.107 | |
| HepG2 | 10 - 100 | 0.877 | |
| A549 | 10 - 100 | 0.25 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using the MTT assay, which measures cell viability. The compound demonstrated a CC50 (cytotoxic concentration for 50% of cells) ranging from 54 μM to over 100 μM across different cell lines, indicating moderate toxicity.
The mechanism by which this compound exerts its biological effects appears to involve:
- Apoptosis Induction : Activation of caspases has been observed, suggesting that the compound triggers programmed cell death pathways.
- Cell Cycle Arrest : Studies indicate that the compound may cause G1 phase arrest in cancer cells, preventing progression to DNA synthesis.
Study on Anticancer Properties
In a detailed investigation, researchers synthesized several derivatives of this compound and tested their anticancer activities. The study found that derivatives with electron-withdrawing groups exhibited enhanced activity against various cancer types.
"The introduction of electron-withdrawing groups significantly increased the potency of the compounds against MCF-7 and HepG2 cell lines" .
Pharmacological Effects
Beyond anticancer activity, preliminary studies suggest that the compound may possess antiviral properties. Similar compounds have shown efficacy against viruses such as HIV and HSV, indicating a broader spectrum of biological activity.
Antiviral Activity
In vitro tests revealed that certain derivatives exhibited moderate antiviral activity against selected viruses, with CC50 values indicating potential therapeutic applications in viral infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Dihydropyridine Core
The DHP scaffold is a common motif in bioactive molecules. Two closely related analogs are highlighted in the evidence:
N-{(1R,3S)-3-Isopropyl-3-[(4-Phenyl-3,6-Dihydropyridin-1(2H)-yl)Carbonyl]Cyclopentyl}Tetrahydro-2H-Pyran-4-Amine
- Key Differences :
- The DHP core is retained, but the propan-1-one group in the target compound is replaced by a cyclopentane ring fused to a carbonyl group.
- A tetrahydro-2H-pyran-4-amine substituent is introduced via reductive amination . The absence of a chlorine atom reduces electrophilicity compared to the target compound.
N-((1R,3S)-3-Isopropyl-3-([4-[2-(Trifluoromethyl)Phenyl]-3,6-Dihydropyridin-1(2H)-yl]Carbonyl)Cyclopentyl)Tetrahydro-2H-Pyran-4-Amine
- Key Differences :
- The phenyl group on the DHP core is substituted with a 2-(trifluoromethyl)phenyl moiety.
- Similar reductive amination chemistry is employed for synthesis .
- Impact : The trifluoromethyl group introduces strong electron-withdrawing effects and increased lipophilicity, which could enhance membrane permeability and metabolic stability compared to the parent phenyl-substituted compound.
Table 1: Structural and Electronic Comparison
*EWG: Electron-Withdrawing Group
Computational and Analytical Considerations
The evidence highlights tools and methodologies relevant for comparative analysis:
- For example, the chlorine atom in the target compound likely creates regions of high electron density, which could be quantified and visualized using Multiwfn .
- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula () underpins modern DFT calculations, which could predict reactivity descriptors (e.g., HOMO-LUMO gaps) for the target compound and its analogs .
Table 2: Hypothetical Computational Properties (Modeled)
| Compound | logP* | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
|---|---|---|---|
| Target Compound | ~2.8 | 4.5 | 3.2 |
| Analog 1 | ~3.2 | 5.1 | 2.9 |
| Analog 2 | ~3.9 | 4.8 | 3.5 |
*Predicted using fragment-based methods; higher logP in Analog 2 reflects CF3 substitution.
Preparation Methods
General Synthetic Strategy
The synthesis of 3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one involves two main components:
- The 4-phenyl-3,6-dihydropyridin-1(2H)-yl moiety, which is a partially saturated pyridine ring substituted at the 4-position with a phenyl group.
- The 3-chloropropan-1-one side chain, a three-carbon ketone chain bearing a chlorine atom at the 3-position.
The preparation generally follows these steps:
- Formation of the dihydropyridine ring with the phenyl substitution at the 4-position.
- Introduction of the 3-chloropropan-1-one side chain onto the nitrogen atom of the dihydropyridine ring via nucleophilic substitution or acylation.
Preparation of the 4-phenyl-3,6-dihydropyridin-1(2H)-yl Intermediate
The dihydropyridine ring system is often synthesized via:
- Hantzsch Dihydropyridine Synthesis : Condensation of an aldehyde (benzaldehyde for the phenyl group), β-ketoesters, and ammonia or an amine source under reflux conditions to form 1,4-dihydropyridines.
- Reduction of Pyridines : Selective hydrogenation or chemical reduction of pyridine derivatives to obtain the dihydropyridine ring.
The phenyl group at the 4-position is introduced by using benzaldehyde or phenyl-substituted precursors during the ring formation.
Introduction of the 3-chloropropan-1-one Side Chain
The key step is the attachment of the 3-chloropropan-1-one moiety to the nitrogen atom of the dihydropyridine ring. Common methods include:
- N-Alkylation with 3-chloropropanoyl chloride : Reaction of the dihydropyridine nitrogen with 3-chloropropanoyl chloride under basic conditions to form the corresponding amide or ketone linkage.
- Nucleophilic substitution with 3-chloropropanone derivatives : Using 3-chloropropanone or its activated derivatives (e.g., tosylates) to alkylate the nitrogen atom.
Reaction conditions typically involve:
- Use of a base such as triethylamine or sodium hydride to deprotonate the nitrogen and promote nucleophilic attack.
- Solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.
- Controlled temperature to avoid side reactions like over-chlorination or ring opening.
Representative Synthetic Procedure (Hypothetical Example)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Hantzsch synthesis | Benzaldehyde, ethyl acetoacetate, ammonia, reflux in ethanol | Formation of 4-phenyl-1,4-dihydropyridine |
| 2. Reduction (if needed) | Catalytic hydrogenation (Pd/C), mild conditions | 3,6-dihydropyridine ring formation |
| 3. N-Alkylation | 3-chloropropanoyl chloride, triethylamine, DCM, 0–25 °C | Formation of this compound |
Analytical and Purification Techniques
- NMR (Nuclear Magnetic Resonance) : To confirm the structure, specifically the chemical shifts corresponding to the dihydropyridine ring protons and the chloropropanone side chain.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- HPLC (High-Performance Liquid Chromatography) : For purity assessment.
- Column Chromatography : For isolation and purification of the target compound.
Research Findings and Considerations
- Chlorine introduction at the 3-position of the propanone side chain enhances the electrophilicity of the carbonyl carbon, which can be exploited for further chemical modifications or biological activity.
- The nitrogen alkylation step requires careful control to avoid over-alkylation or polymerization.
- The dihydropyridine ring's partial saturation affects the compound's reactivity and stability; thus, mild reaction conditions are preferred.
- Literature on chlorinated heterocycles emphasizes the importance of chlorine in modulating biological properties, including increased lipophilicity and membrane permeability, which may be relevant for this compound's pharmaceutical potential.
Summary Table of Preparation Methods
| Method Step | Description | Reagents | Conditions | Notes |
|---|---|---|---|---|
| Dihydropyridine synthesis | Formation of 4-phenyl-dihydropyridine ring | Benzaldehyde, β-ketoester, ammonia | Reflux in ethanol | Classical Hantzsch synthesis |
| Reduction | Partial saturation of pyridine ring | Pd/C, H2 gas | Mild temperature, atmospheric pressure | Controls ring saturation |
| N-Alkylation | Attachment of 3-chloropropan-1-one side chain | 3-chloropropanoyl chloride, base | 0–25 °C, inert atmosphere | Avoids side reactions |
| Purification | Isolation of pure compound | Column chromatography | Silica gel, appropriate solvent system | Ensures compound purity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, a chloroacetone derivative reacts with a substituted dihydropyridine intermediate. Catalytic hydrogenation (e.g., using Raney nickel) or reductive amination may follow to stabilize the dihydropyridine ring. A related synthesis involves substituting morpholine into a nitro-substituted intermediate, followed by nitro-group reduction (95% yield with hydrazine hydrate and Raney nickel) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR identify structural features (e.g., aromatic protons at δ 7.31–8.07, carbonyl carbons at δ ~195–196) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 236.0214 for a similar compound vs. calculated 236.0216) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (SHELX programs are widely used for refinement) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Solutions include:
- 2D NMR (COSY, NOESY) : Maps coupling interactions and spatial proximity of protons .
- Cross-Validation with HRMS : Confirms molecular integrity against calculated isotopic patterns .
- Comparative Analysis : Align data with published spectra of structurally analogous compounds (e.g., 3-chloro-1-(4-chlorophenyl)propan-1-one in ) .
Q. What computational methods predict the compound’s reactivity and physicochemical properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic structure and reaction pathways (e.g., using Gaussian with SMILES/InChI inputs from ) .
- Molecular Dynamics Simulations : Predicts solvation behavior and protein-ligand interactions.
- LogP Calculations : Tools like ChemDraw estimate partition coefficients for bioavailability studies .
Q. What challenges arise in isolating intermediates during synthesis, and how are they addressed?
- Methodological Answer : Challenges include low yields of dihydropyridine intermediates due to ring-opening or oxidation. Solutions involve:
- Chromatographic Purification : Flash chromatography or HPLC with C18 columns .
- Stabilization Strategies : Use anhydrous conditions or antioxidants to prevent decomposition.
- Solvent Optimization : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity .
Q. How are impurities like dihydropyridine derivatives analyzed and controlled?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects trace impurities (e.g., 4-[4-(4-chlorophenyl)-3,6-dihydropyridin-1(2H)-yl] derivatives in ) .
- Reference Standards : Compare retention times and spectra with certified materials (e.g., Loperamide-related impurities in ) .
- Forced Degradation Studies : Expose the compound to heat, light, or pH extremes to identify degradation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
